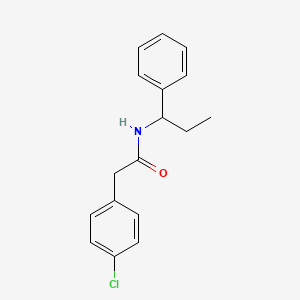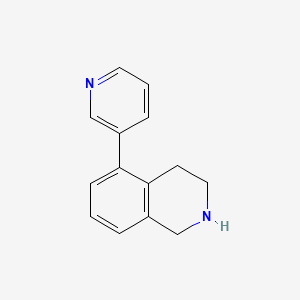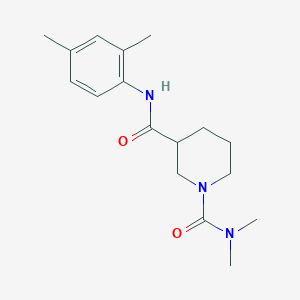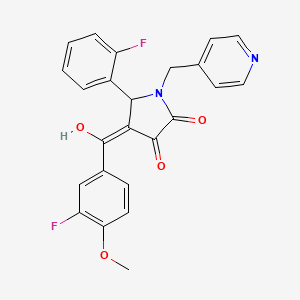
1-acetyl-N-phenyl-5-indolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-phenyl-5-indolinesulfonamide (APIS) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. APIS belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 1-acetyl-N-phenyl-5-indolinesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDACs, 1-acetyl-N-phenyl-5-indolinesulfonamide may alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-acetyl-N-phenyl-5-indolinesulfonamide has been shown to exhibit anti-inflammatory and neuroprotective effects. 1-acetyl-N-phenyl-5-indolinesulfonamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. 1-acetyl-N-phenyl-5-indolinesulfonamide has also been shown to protect neurons from oxidative stress and prevent neuronal cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-acetyl-N-phenyl-5-indolinesulfonamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one limitation of using 1-acetyl-N-phenyl-5-indolinesulfonamide is its low solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 1-acetyl-N-phenyl-5-indolinesulfonamide. One direction is to further elucidate its mechanism of action and identify specific HDAC isoforms that are targeted by 1-acetyl-N-phenyl-5-indolinesulfonamide. Another direction is to investigate the potential of 1-acetyl-N-phenyl-5-indolinesulfonamide as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, the development of more water-soluble formulations of 1-acetyl-N-phenyl-5-indolinesulfonamide may increase its utility in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-acetyl-N-phenyl-5-indolinesulfonamide is a promising chemical compound that exhibits potent anticancer, anti-inflammatory, and neuroprotective properties. Its mechanism of action involves the inhibition of HDAC enzymes, and it has been shown to induce apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research on 1-acetyl-N-phenyl-5-indolinesulfonamide, including elucidating its mechanism of action and investigating its potential as a therapeutic agent for other diseases.
合成法
The synthesis of 1-acetyl-N-phenyl-5-indolinesulfonamide involves the reaction of indole-5-sulfonamide with acetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl magnesium bromide to yield the final product.
科学的研究の応用
1-acetyl-N-phenyl-5-indolinesulfonamide has been studied for its potential as an anticancer agent. Several studies have demonstrated that 1-acetyl-N-phenyl-5-indolinesulfonamide exhibits potent antiproliferative activity against various cancer cell lines, including breast, prostate, and colon cancer. 1-acetyl-N-phenyl-5-indolinesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-acetyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12(19)18-10-9-13-11-15(7-8-16(13)18)22(20,21)17-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTPKIYCTYDGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(diethylamino)ethyl 4-({[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5399072.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5399085.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5399090.png)
![N-cyclopropyl-7-(3-phenylbutanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5399105.png)
![(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5399111.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5399113.png)

![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![allyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399131.png)